N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
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Overview
Description
MMV019762 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs . The compound has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of MMV019762 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its biological activity. The synthetic route typically involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents and catalysts to introduce specific functional groups.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial production methods for MMV019762 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
MMV019762 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: MMV019762 can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV019762 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of antimalarial compounds and for developing new synthetic methodologies.
Biology: The compound is used in biological assays to investigate its effects on Plasmodium falciparum and other pathogens.
Medicine: MMV019762 is being explored as a potential therapeutic agent for the treatment of malaria, with ongoing research into its efficacy and safety in preclinical and clinical studies.
Industry: The compound’s unique properties make it a candidate for the development of new antimalarial drugs, contributing to the pharmaceutical industry’s efforts to combat malaria .
Mechanism of Action
The mechanism of action of MMV019762 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound disrupts key biological pathways essential for the parasite’s survival and replication. This includes inhibition of enzymes involved in the parasite’s metabolic processes, leading to the accumulation of toxic intermediates and ultimately causing the death of the parasite .
Comparison with Similar Compounds
MMV019762 can be compared with other antimalarial compounds such as chloroquine, artemisinin, and mefloquine. While these compounds also target Plasmodium falciparum, MMV019762 has shown unique properties, including a different mechanism of action and potential efficacy against drug-resistant strains of the parasite. Similar compounds include:
Chloroquine: Targets the parasite’s heme detoxification pathway.
Artemisinin: Generates reactive oxygen species that damage the parasite’s cellular components.
Mefloquine: Disrupts the parasite’s membrane integrity and protein synthesis
MMV019762’s uniqueness lies in its novel structure and mechanism, which provide an alternative approach to combating malaria, especially in cases where resistance to existing drugs is a concern.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
InChI Key |
MPEZJSYGXVVBLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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